![molecular formula C16H12ClN5O3 B2778910 N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 897615-27-9](/img/structure/B2778910.png)
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a tetrazole ring, a chlorophenyl group, a benzo[d][1,3]dioxole ring, and a carboxamide group . These functional groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The tetrazole ring is a five-membered ring containing four nitrogen atoms, which would contribute to the compound’s reactivity . The benzo[d][1,3]dioxole ring is a fused ring system that could contribute to the compound’s stability and potentially its aromaticity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the tetrazole ring, which is known to be a reactive functional group. The chlorophenyl group could potentially undergo nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. The presence of multiple polar functional groups suggests that it would likely be soluble in polar solvents .Scientific Research Applications
Molecular Interactions and Pharmacophore Models
Research focusing on molecular interactions, such as the study on the antagonist N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor, offers valuable insights into how similar compounds interact at the molecular level. This study, while not directly related, emphasizes the importance of understanding steric and electrostatic interactions for the development of pharmacophore models, which could be relevant for compounds like N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide in targeting specific receptors or enzymes (Shim et al., 2002).
Synthetic Pathways and Chemical Reactions
Understanding the synthesis and rearrangement of complex molecules is crucial for the development of new compounds with potential scientific applications. Studies like the one on the rearrangement of 4-imino-(1H,4H)-3,1-benzoxazine-2-ones to 2,4-quinazolinediones via an isocyanate carboxamide intermediate highlight innovative synthetic pathways that could be applied to the synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide and its derivatives for research purposes (Azizian et al., 2000).
Applications in Material Science and Chemistry
Research on the photoinduced reactions and the synthesis of novel compounds with specific functional groups can shed light on the potential applications of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide in material science, photochemistry, and as a precursor for further chemical modifications (Matsuura & Saito, 1969).
Antimicrobial and Anticancer Properties
Explorations into the antimicrobial and anticancer properties of structurally related compounds offer a glimpse into the potential biomedical applications of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide. For instance, studies on novel analogs with antibacterial activity point towards the potential for discovering new therapeutic agents within similar chemical families (Palkar et al., 2017).
Future Directions
Mechanism of Action
Target of Action
The primary targets of this compound are cancer cell lines, specifically cervical (Hela), colorectal (Caco-2), and liver (Hep3B) cancer cell lines . The compound interacts with these cells, leading to changes in their behavior and potentially inhibiting their growth.
Mode of Action
The compound interacts with its targets by inducing cytotoxic activity. It has been found to show anticancer activity, particularly against the Hep3B liver cancer cell line . The compound reduces Hep3B secretions of α-fetoprotein (α-FP), a marker often used to measure the progression of hepatocellular carcinoma .
Biochemical Pathways
The compound affects the biochemical pathways involved in cell cycle progression. Specifically, it has been found to induce arrest in the G2-M phase of the cell cycle . This arrest can lead to cell death, thereby inhibiting the growth of cancer cells.
Result of Action
The result of the compound’s action is the inhibition of cancer cell growth. It has been found to have potent anticancer activity against the Hep3B liver cancer cell line . Furthermore, it reduces the secretions of α-FP, which can slow the progression of hepatocellular carcinoma .
properties
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-1,3-benzodioxole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN5O3/c17-11-2-4-12(5-3-11)22-15(19-20-21-22)8-18-16(23)10-1-6-13-14(7-10)25-9-24-13/h1-7H,8-9H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHDZCZWGCMRCRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NCC3=NN=NN3C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[({[4-(Tert-butyl)cyclohexyliden]amino}oxy)carbonyl]-4-methylbenzene](/img/structure/B2778828.png)
![N-(4-ethylphenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2778830.png)
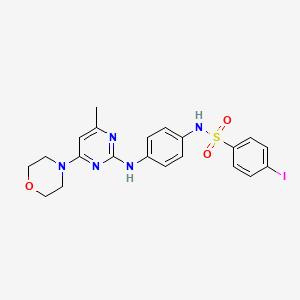
![6-(3-Ethoxypropyl)-4,7-dimethyl-2-[(4-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2778835.png)
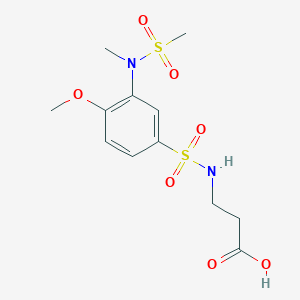
![4-[(Diethylamino)methyl]-1,3-thiazol-2-amine](/img/structure/B2778838.png)
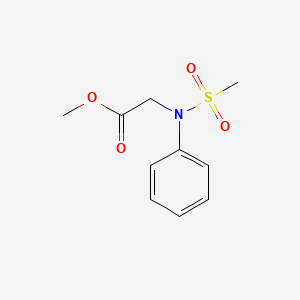
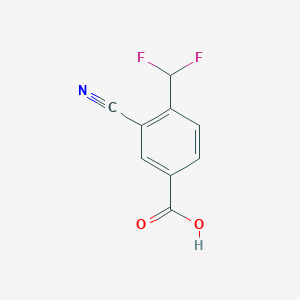

![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-pyridin-2-YL-propionic acid](/img/structure/B2778844.png)

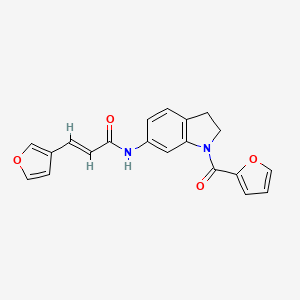
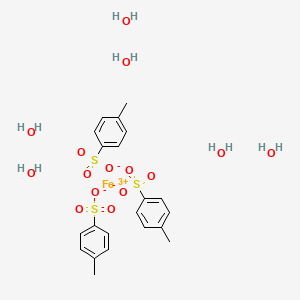
![1-{[1-(1,3-thiazole-4-carbonyl)azetidin-3-yl]methyl}-1H-1,2,3-triazole](/img/structure/B2778850.png)